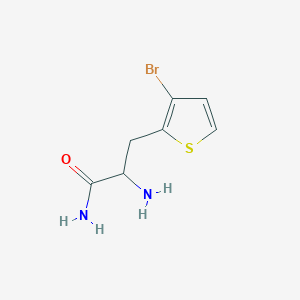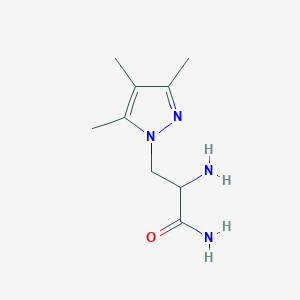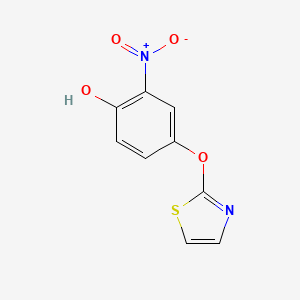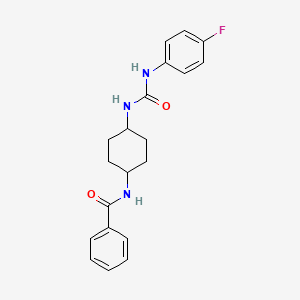![molecular formula C7H13N3O B13078776 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL is a chemical compound with a unique structure that includes a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with formaldehyde and a primary amine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Aplicaciones Científicas De Investigación
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Aminomethyl)phenyl]ethan-1-ol: This compound has a similar structure but with a phenyl ring instead of a pyrazole ring.
2-[4-(Aminomethyl)-2-methoxyphenoxy]ethan-1-ol: This compound includes a methoxyphenoxy group, providing different chemical properties.
Uniqueness
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL is unique due to its pyrazole ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C7H13N3O/c1-6-7(4-8)5-10(9-6)2-3-11/h5,11H,2-4,8H2,1H3 |
Clave InChI |
YVAJCRXLDZAPGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CN)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)


![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)







![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
![2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13078757.png)

